Synthetic Efficiency: Regioselective Amination vs. Dichloropyrimidines
6-Chloro-5-fluoropyrimidin-4-amine is synthesized from 4,6-dichloro-5-fluoropyrimidine via regioselective nucleophilic aromatic substitution with ammonium hydroxide, achieving an isolated yield of 89% . This synthetic efficiency is notably higher than analogous aminations of other dihalogenated pyrimidines (e.g., 2,4-dichloropyrimidine with ammonia typically yields 70–75% under similar conditions) and avoids the formation of regioisomeric diamino byproducts due to the specific activation imparted by the 5-fluoro substituent on the 4-position electrophilicity [1].
| Evidence Dimension | Synthetic yield (isolated) |
|---|---|
| Target Compound Data | 89% yield |
| Comparator Or Baseline | Typical yield for ammonia amination of 2,4-dichloropyrimidine: 70–75% |
| Quantified Difference | 14–19 percentage point yield advantage |
| Conditions | Sealed tube, n-butanol, 28% NH₄OH, 90°C, 2 hours |
Why This Matters
Higher synthetic yield directly reduces the cost per gram for procurement and ensures more reliable supply for scale-up campaigns, making this compound a more economically efficient building block than alternative dihalogenated pyrimidine precursors.
- [1] Chem960. Synthetic Routes for 4-Amino-6-chloro-5-fluoropyrimidine. CAS 851984-15-1. View Source
